

Preliminary Studies on the Effects of PCS1055 Dihydrochloride: A Technical Guide

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Compound of Interest

Compound Name: PCS1055 dihydrochloride

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Introduction

PCS1055 dihydrochloride is a potent and selective competitive antagonist of the muscarinic M4 acetylcholine receptor. Due to the high degree of homology among the five muscarinic receptor subtypes (M1-M5), the development of subtype-selective ligands has been a significant challenge. PCS1055 exhibits a notable selectivity for the M4 receptor, making it a valuable pharmacological tool for elucidating the physiological and pathological roles of this specific receptor subtype. This technical guide provides a comprehensive overview of the preliminary in vitro studies on **PCS1055 dihydrochloride**, including its binding affinity, functional antagonism, and the experimental protocols used for its characterization.

Chemical and Physical Properties

Property	Value
Synonym(s)	6,7-Dihydro-N-[2-[1-(phenylmethyl)-4-piperidiny]ethyl]-5H-benzo[1][2]cyclohepta[1,2-c]pyridazin-3-amine dihydrochloride[3]
Molecular Formula	C ₂₇ H ₃₂ N ₄ · 2HCl[3]
Molecular Weight	485.49 g/mol [3]
Appearance	White to beige powder[3]
Solubility	Soluble in water at 5 mg/mL (with warming)[3]
Storage	2-8°C, desiccated[3]

Pharmacological Data

The following tables summarize the quantitative data from preliminary studies on **PCS1055 dihydrochloride**.

Table 1: Radioligand Binding Affinity of PCS1055

This table presents the binding affinity of PCS1055 for the human muscarinic M4 receptor, as determined by competitive radioligand binding assays using [³H]-N-methylscopolamine ([³H]-NMS).

Parameter	Value (nM)	Description
K _i	6.5	The inhibition constant, representing the affinity of PCS1055 for the M4 receptor. [4]
IC ₅₀	18.1	The half maximal inhibitory concentration of PCS1055 against a known ligand.
K _e	5.72	The equilibrium dissociation constant, indicating the concentration of PCS1055 at which half of the M4 receptors are occupied at equilibrium. [4]

Table 2: Functional Antagonism of PCS1055 at Muscarinic Receptor Subtypes

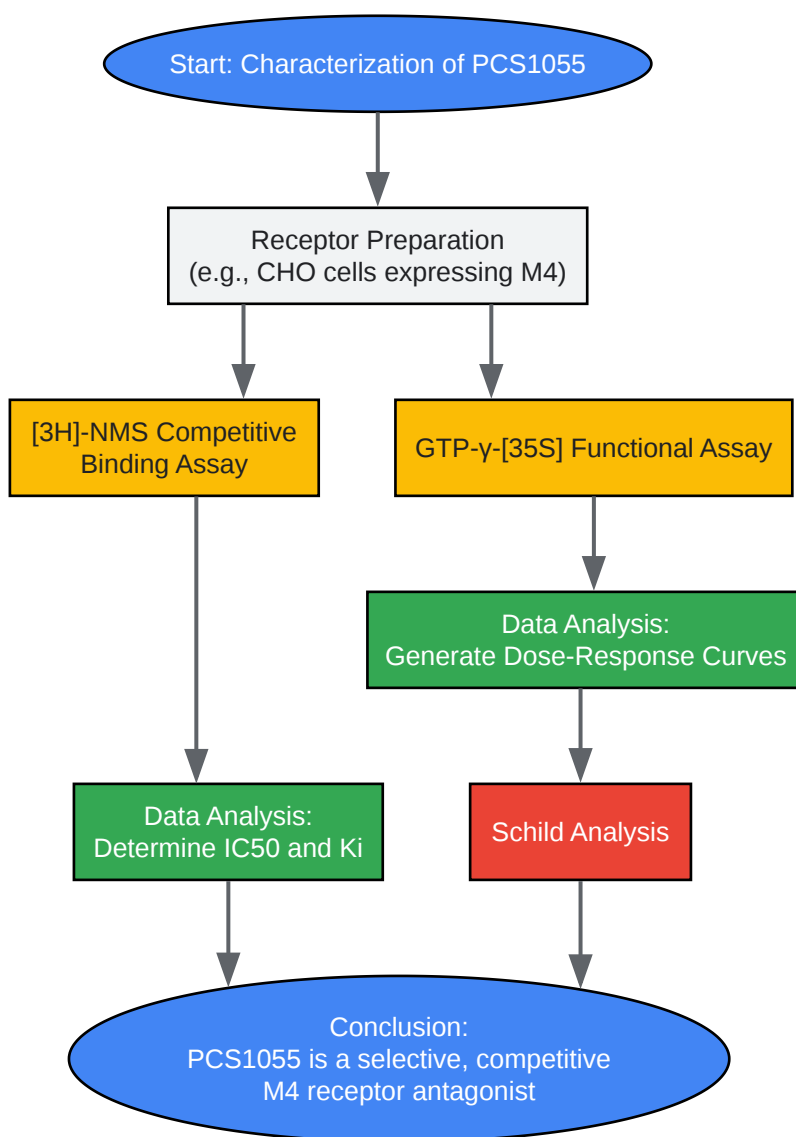
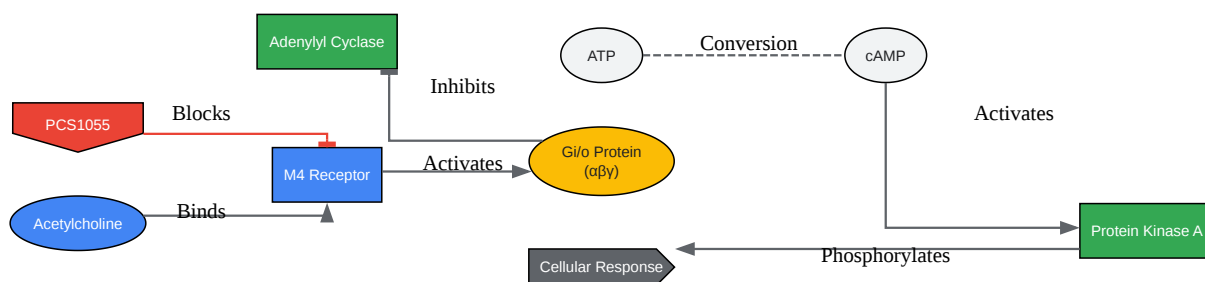
This table demonstrates the selectivity of PCS1055 for the M4 receptor over other muscarinic subtypes in a functional assay (GTP- γ -[³⁵S] binding) that measures the inhibition of agonist-induced G-protein activation.

Receptor Subtype	Fold-Selectivity (vs. M4)	Description
M1	>100	PCS1055 is over 100 times more potent at inhibiting M4 receptor function compared to M1.
M2	30	PCS1055 is 30 times more potent at inhibiting M4 receptor function compared to M2.
M3	>100	PCS1055 is over 100 times more potent at inhibiting M4 receptor function compared to M3.
M5	>100	PCS1055 is over 100 times more potent at inhibiting M4 receptor function compared to M5.

Data derived from studies showing greater inhibition of Oxo-M activity at the M4 receptor versus other subtypes.[\[4\]](#)

Signaling Pathway and Mechanism of Action

As a competitive antagonist, PCS1055 binds to the orthosteric site of the M4 muscarinic receptor, thereby blocking the binding of the endogenous agonist, acetylcholine (ACh), and other muscarinic agonists. M4 receptors are G-protein coupled receptors (GPCRs) that preferentially couple to the Gai/o subunit of heterotrimeric G-proteins.[\[5\]](#)[\[6\]](#) Upon agonist binding, the Gai/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[\[5\]](#)[\[6\]](#) By blocking agonist binding, PCS1055 prevents this signaling cascade.



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